tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate
Description
tert-Butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to a propan-2-ylamine backbone, which is further substituted with a 4,5-dihydroimidazole (imidazoline) ring. The imidazoline moiety, a partially saturated heterocycle, confers distinct electronic and steric properties compared to fully aromatic imidazoles. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical chemistry. The compound’s molecular formula is inferred as C₁₂H₂₃N₃O₂ (based on structural analogs in ), with a molecular weight of approximately 257.3 g/mol.
Properties
Molecular Formula |
C11H21N3O2 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H21N3O2/c1-10(2,3)16-9(15)14-11(4,5)8-12-6-7-13-8/h6-7H2,1-5H3,(H,12,13)(H,14,15) |
InChI Key |
AWRMWHUSBZILST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=NCCN1 |
Origin of Product |
United States |
Preparation Methods
One common synthetic route includes the reaction of glyoxal and ammonia to form the imidazole ring, followed by the addition of tert-butyl carbamate under specific conditions . Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate, enabling comparative analysis of their physicochemical and functional properties:
Key Comparative Analysis
Backbone and Substituent Effects Alkyl Chain Length: The target compound’s propan-2-yl group introduces greater steric bulk compared to the ethyl chain in its N-methylated analog. This may reduce solubility in polar solvents but enhance lipid membrane permeability. The saturated ring may also reduce metabolic oxidation compared to fully aromatic systems.
Functional Group Impact Boc Protection: All listed compounds utilize the Boc group for amine protection, but the absence of N-methylation in the target compound (vs. the analog in ) may increase its reactivity in deprotection steps or downstream functionalization. Electron-Withdrawing Groups: The bromine atom in ’s compound enhances electrophilicity, whereas the adamantane group in Compound 10 introduces extreme hydrophobicity and rigidity, favoring interactions with lipophilic binding pockets (e.g., cannabinoid receptors).
Physicochemical Properties
- Solubility : The target compound’s intermediate alkyl chain length suggests moderate aqueous solubility, contrasting with the highly lipophilic adamantane derivative and the more polar bromoimidazopyridine.
- Analytical Data : Compound 10 exhibits an HPLC retention time of 18.96 min (100% purity), while the N-methylated analog has 95% purity, reflecting differences in purification challenges. HRMS data for Compound 10 ([M+H]⁺ = 558.4107) exemplifies advanced analytical validation, a benchmark for characterizing the target compound.
Biological Relevance The imidazoline core in the target compound may interact with adrenergic or imidazoline receptors, whereas the imidazopyridine in is associated with kinase inhibition. Compound 10 demonstrates targeted receptor modulation (e.g., cannabinoid receptors) due to its adamantane-triazine pharmacophore.
Research Findings and Gaps
- Synthetic Feasibility : The Boc group’s stability in the target compound is advantageous, but the propan-2-yl substituent may complicate crystallization, as seen in crystallographic studies using SHELX software ().
- Biological Data: No direct biological data are provided for the target compound, unlike its adamantane-containing analog.
- Thermodynamic Properties : Melting points, logP values, and pKa data are absent in the evidence, limiting a full structure-activity relationship (SAR) analysis.
Biological Activity
Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate is a compound of significant interest in medicinal chemistry due to its structural characteristics and biological potential. This article focuses on its biological activity, synthesis, and applications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate is C₁₆H₂₄N₂O₂, with a molecular weight of 227.30 g/mol. The compound features a tert-butyl group , an imidazole moiety , and a carbamate functional group . These structural components contribute to its pharmacological properties.
Tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate has been identified as an important intermediate in the synthesis of Lacosamide , an anticonvulsant drug. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapse response mediator protein 2 (CRMP2), which is crucial for its efficacy in treating partial-onset seizures and neuropathic pain.
Pharmacological Studies
Studies have indicated that the compound exhibits notable binding affinity to sodium channels, suggesting potential applications in treating neurological disorders. The imidazole component may also provide additional therapeutic avenues, including antifungal and antibacterial activities.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Lacosamide | Contains an imidazole ring | Approved for clinical use as an anticonvulsant |
| 2-(1H-Imidazol-5-yl)acetic acid hydrochloride | Imidazole ring with carboxylic acid functionality | Potential use in metabolic studies |
| 4-Amino-N-(4-methylphenyl)-1H-imidazole | Imidazole with amino group | Investigated for anti-cancer properties |
| 3-Amino-4-methylpyrazole | Pyrazole ring with amino functionality | Studied for anti-inflammatory effects |
Synthesis Methods
The synthesis of tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate typically involves reactions between tert-butyl carbamate and appropriate precursors containing the imidazole ring. Common methods include:
- Coupling Reactions : Utilizing activating agents such as carbodiimides.
- Direct Condensation Reactions : Conducted under controlled conditions.
- Crystallization Techniques : Employed to obtain pure samples for characterization.
Case Studies
Research has highlighted several case studies that illustrate the biological efficacy of compounds related to tert-butyl N-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate:
- Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibit significant anticonvulsant properties in animal models, showing promise for further development into therapeutic agents for epilepsy.
- Antimicrobial Testing : Preliminary tests indicated that compounds with similar imidazole structures possess antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
